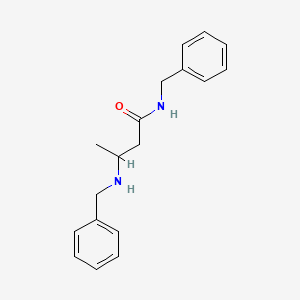
N-Benzyl-3-(benzylamino)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-3-(benzylamino)butanamide is a compound of significant interest in the field of organic chemistry. It is known for its unique structural properties and potential applications in various scientific domains. The compound features a benzyl group attached to a butanamide backbone, with an additional benzylamino group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-(benzylamino)butanamide can be achieved through a one-pot lipase-catalyzed enantioselective process. This method involves the use of lipase CalB as a catalyst, which facilitates the aza-Michael addition reaction followed by the kinetic resolution of the Michael adduct. The reaction conditions, including the choice of solvent, play a crucial role in determining the enantioselectivity and chemoselectivity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of solvent engineering and enzymatic catalysis can be applied to scale up the synthesis process. The use of biocatalysts like lipase CalB offers an environmentally friendly and efficient approach to producing this compound on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-3-(benzylamino)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The benzyl and benzylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-Benzyl-3-(benzylamino)butanamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a model compound for investigating enzyme-catalyzed reactions and understanding enzyme specificity.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of N-Benzyl-3-(benzylamino)butanamide involves its interaction with specific molecular targets and pathways. The compound’s benzyl and benzylamino groups enable it to bind to enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-3-(methylamino)butanamide: Similar structure but with a methylamino group instead of a benzylamino group.
N-Benzyl-3-(ethylamino)butanamide: Features an ethylamino group, offering different chemical properties.
N-Benzyl-3-(propylamino)butanamide: Contains a propylamino group, leading to variations in reactivity and applications.
Uniqueness
N-Benzyl-3-(benzylamino)butanamide stands out due to its specific combination of benzyl and benzylamino groups, which confer unique chemical reactivity and potential for diverse applications. Its enantioselective synthesis and ability to participate in various chemical reactions make it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
802008-11-3 |
|---|---|
Molekularformel |
C18H22N2O |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
N-benzyl-3-(benzylamino)butanamide |
InChI |
InChI=1S/C18H22N2O/c1-15(19-13-16-8-4-2-5-9-16)12-18(21)20-14-17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3,(H,20,21) |
InChI-Schlüssel |
KWCGTEHSMMDWPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)NCC1=CC=CC=C1)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-[benzenesulfonyl(cyanomethyl)amino]acridin-3-yl]-N-(cyanomethyl)benzenesulfonamide](/img/structure/B12523372.png)
![Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]-](/img/structure/B12523377.png)
![N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide](/img/structure/B12523385.png)
![3-(4-Chlorophenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12523401.png)
![2-{(2Z)-2-[(4-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one](/img/structure/B12523412.png)
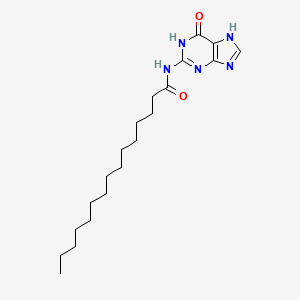
![2-[3-(Phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12523423.png)
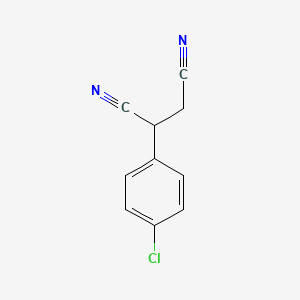
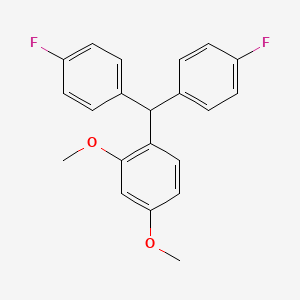


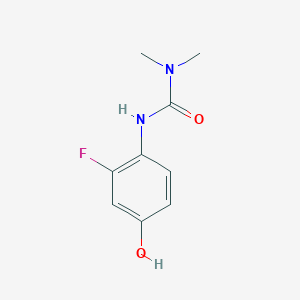
![{[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene](/img/structure/B12523442.png)
![2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate](/img/structure/B12523447.png)
